(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid
Overview
Description
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxycarbonyl group and a methyl group
Biochemical Analysis
Biochemical Properties
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules that possess diol or polyol motifs. For instance, it can bind to saccharides and catechols, forming stable complexes that can be utilized in sensing and detection applications . Additionally, this compound can inhibit certain enzymes by interacting with their active sites, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can interfere with signaling pathways that involve diol-containing molecules, leading to altered cellular responses. Furthermore, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit enzymes by binding to their active sites, preventing substrate access and thereby reducing enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can inhibit enzymes that catalyze the conversion of diol-containing substrates, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound may be transported into cells via membrane transporters that recognize its structure, allowing it to reach its target sites and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules in the appropriate cellular context. For example, this compound may be directed to the nucleus to modulate gene expression or to the cytoplasm to interact with metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-bromo-2-methylbenzoic acid.
Borylation Reaction: The borylation reaction is carried out using a palladium-catalyzed cross-coupling reaction, commonly known as the Suzuki-Miyaura coupling. In this reaction, the 4-bromo-2-methylbenzoic acid is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(methoxycarbonyl)-2-methylphenol.
Reduction: Formation of 4-(methoxycarbonyl)-2-methylbenzene.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis. The boronic acid group can interact with specific molecular targets, such as enzymes, by forming boronate esters, which can inhibit enzyme activity or alter molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
(4-methoxycarbonyl-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBGLFACQCDFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623193 | |
Record name | [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158429-38-0 | |
Record name | [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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